

S-15176 as a Trimetazidine Derivative: An In-depth Technical Guide

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Compound of Interest

Compound Name: S-15176

Cat. No.: B1243693

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For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15176, a notable derivative of the anti-anginal drug trimetazidine, has garnered significant interest within the scientific community for its pronounced effects on cellular metabolism and mitochondrial function. This technical guide provides a comprehensive overview of **S-15176**, with a particular focus on its role as a modulator of mitochondrial activity. This document summarizes key quantitative data, details experimental protocols for investigating its effects, and presents visual representations of its mechanism of action and relevant experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the context of cardiovascular and metabolic diseases.

Introduction

Trimetazidine is clinically utilized for its ability to shift cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway, a mechanism particularly beneficial under ischemic conditions.[1][2][3] **S-15176**, as a derivative, shares this metabolic-modulating characteristic but also exhibits distinct and potent effects on mitochondrial bioenergetics.[4] Primarily, **S-15176** acts as an inhibitor of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways.[5][6] Furthermore, it directly interacts with the electron transport chain, specifically inhibiting respiratory complex III.[7][8] These actions culminate in a complex pharmacological profile that has been the subject of

numerous preclinical investigations. This guide will delve into the quantitative aspects of these effects and the methodologies employed to elucidate them.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **S-15176**, providing a clear comparison of its effects across different experimental parameters.

Table 1: Effect of **S-15176** on Mitochondrial Respiration in Isolated Rat Liver Mitochondria

| Substrate | State | S-15176 Concentration | Oxygen Consumption Rate (% of Control) |
|------------------|------------|-----------------------|--|
| Glutamate/Malate | State 4 | 10 μ M | 115 \pm 3 |
| | 30 μ M | | 135 \pm 4** |
| | State 3 | 10 μ M | 88 \pm 2 |
| | 30 μ M | | 72 \pm 3 |
| Succinate | State 4 | 10 μ M | 121 \pm 4* |
| | 30 μ M | | 142 \pm 5** |
| | State 3 | 10 μ M | 85 \pm 3* |
| | 30 μ M | | 68 \pm 4 |
| Ascorbate/TMPD | State 4 | 30 μ M | ~109 |
| | State 3 | 30 μ M | No significant effect |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data extracted from a study by Belosludtsev et al. (2022).[\[5\]](#)

Table 2: Effect of **S-15176** on the Activity of Mitochondrial Respiratory Chain Complexes

| Complex | S-15176 Concentration | Activity (% of Control) |
|-------------|-----------------------|-------------------------|
| Complex I | 30 μ M | 102.7 \pm 1.9 |
| Complex II | 30 μ M | 99.4 \pm 3.2 |
| Complex III | 30 μ M | 63.3 \pm 1.4* |
| Complex IV | 30 μ M | 105.1 \pm 3.7 |

*p < 0.05 compared to control. Data extracted from a study by Belosludtsev et al. (2022).[5]

Table 3: Effect of **S-15176** on Mitochondrial Membrane Potential and H₂O₂ Production

| Parameter | S-15176 Concentration | Effect |
|--|-------------------------------|----------------------------|
| Mitochondrial Membrane Potential | 10 - 50 μ M | Dose-dependent decrease[5] |
| H ₂ O ₂ Production | 10 μ M | Significant inhibition[5] |
| 30 μ M | Significant inhibition[5] | |
| 50 μ M | Returned to control levels[5] | |
| Calcium Retention Capacity | > 30 μ M | Reduced[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **S-15176**.

Isolation of Rat Liver Mitochondria

This protocol is a standard method for obtaining functional mitochondria for in vitro assays.

Materials:

- Male Wistar rats (200-250 g)
- Isolation Buffer I: 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.2

- Isolation Buffer II: 250 mM sucrose, 0.3 mM EGTA, 10 mM HEPES-KOH, pH 7.2
- Resuspension Buffer: 250 mM sucrose, 10 mM HEPES-KOH, pH 7.2
- Potter-Elvehjem homogenizer
- Refrigerated centrifuge

Procedure:

- Euthanize the rat according to approved animal care protocols.
- Excise the liver and immediately place it in ice-cold Isolation Buffer I.
- Mince the liver into small pieces and wash with fresh, ice-cold Isolation Buffer I to remove excess blood.
- Homogenize the minced tissue in Isolation Buffer I using a Potter-Elvehjem homogenizer with a Teflon pestle at approximately 1,600 rpm.
- Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
- Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.
- Centrifuge the resuspended mitochondria at 10,000 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.
- Determine the protein concentration of the mitochondrial suspension using a standard method such as the Biuret or BCA assay.

Measurement of Mitochondrial Respiration

This protocol describes the use of a Clark-type oxygen electrode to measure mitochondrial oxygen consumption.

Materials:

- Isolated rat liver mitochondria
- Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES-KOH, pH 7.4
- Respiratory substrates (e.g., glutamate/malate, succinate, ascorbate/TMPD)
- ADP solution
- **S-15176** solution
- Clark-type oxygen electrode system

Procedure:

- Calibrate the oxygen electrode according to the manufacturer's instructions.
- Add Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 30°C).
- Add the isolated mitochondria to the chamber to a final concentration of approximately 1 mg/mL.
- Add the desired respiratory substrates to initiate baseline (State 2) respiration.
- To measure State 3 respiration, add a known amount of ADP.
- Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate, known as State 4 respiration.
- To test the effect of **S-15176**, pre-incubate the mitochondria with the desired concentration of the compound for a specified time before adding the substrates and ADP.
- Record the oxygen consumption rates in each state and calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate).

Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential ($\Delta\Psi_m$) can be assessed using potentiometric dyes.

Materials:

- Isolated rat liver mitochondria or cultured cells
- Fluorescent dye (e.g., TMRM, Safranin O) or a TPP⁺-sensitive electrode
- Incubation buffer
- **S-15176** solution
- Fluorescence plate reader, flow cytometer, or a specific ion-selective electrode setup

Procedure (using a fluorescent dye):

- Load the isolated mitochondria or cells with the fluorescent dye according to the dye manufacturer's protocol.
- Incubate the loaded mitochondria or cells with varying concentrations of **S-15176** for the desired duration.
- Measure the fluorescence intensity using a suitable instrument. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.
- Use a mitochondrial uncoupler (e.g., CCCP or FCCP) as a positive control for complete depolarization.

Assay for Respiratory Chain Complex III Activity

The activity of Complex III (cytochrome c reductase) can be measured spectrophotometrically.

Materials:

- Isolated mitochondria
- Assay Buffer
- Reduced Coenzyme Q (e.g., decylubiquinol)

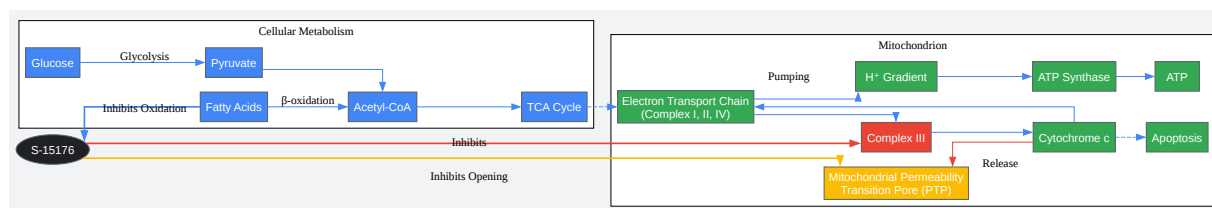
- Cytochrome c (oxidized form)
- Spectrophotometer

Procedure:

- Prepare the mitochondrial sample, which may involve freeze-thawing to disrupt the membranes and expose the enzyme.
- In a cuvette, combine the Assay Buffer, cytochrome c, and the mitochondrial sample.
- Initiate the reaction by adding the reduced coenzyme Q substrate.
- Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
- To test the effect of **S-15176**, pre-incubate the mitochondrial sample with the compound before initiating the reaction.
- Calculate the enzyme activity based on the rate of change in absorbance.

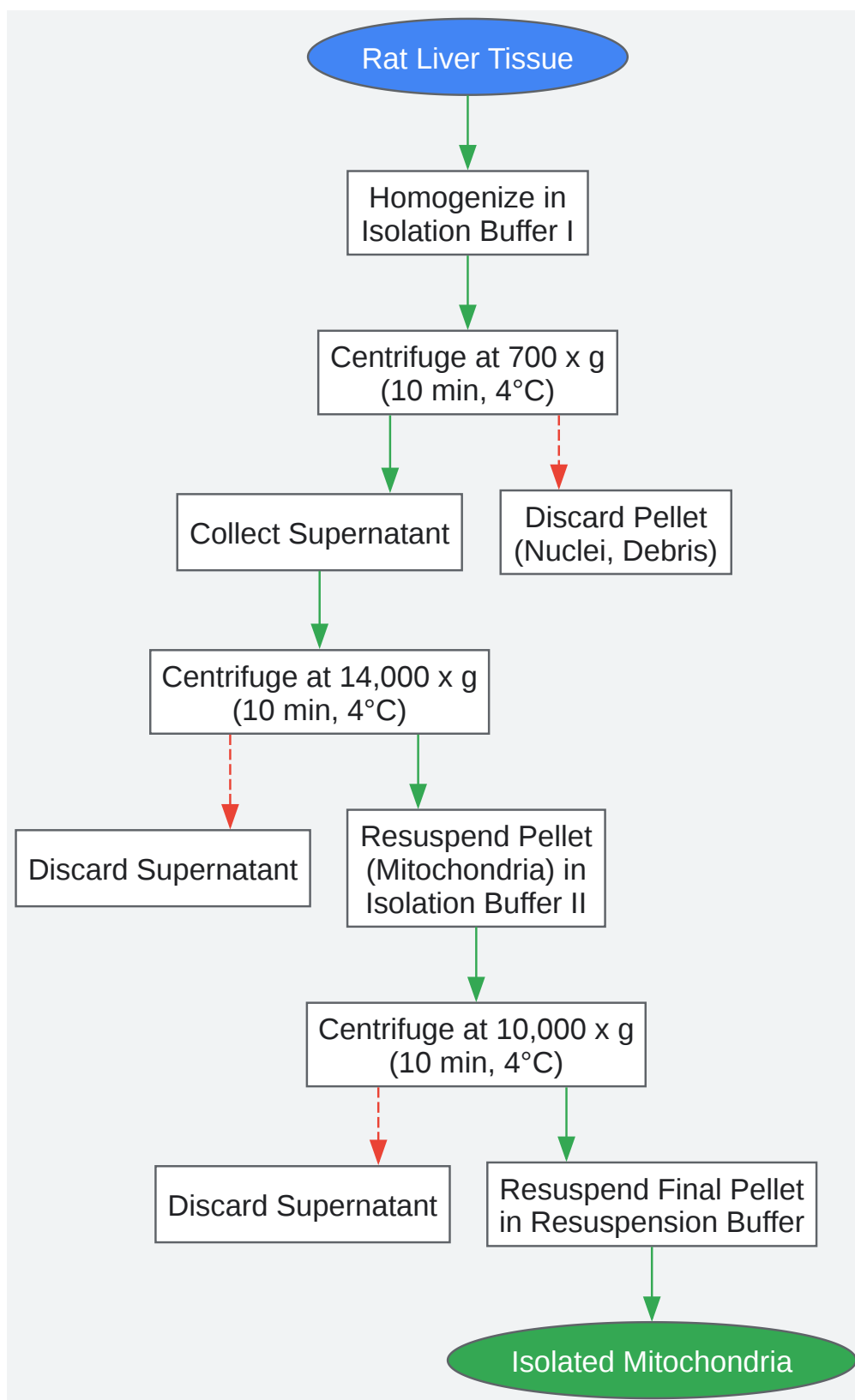
Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to **S-15176**.



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Caption: Mechanism of action of **S-15176**.



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Caption: Experimental workflow for isolating rat liver mitochondria.

Conclusion

S-15176 presents a multifaceted mechanism of action centered on the modulation of mitochondrial function. Its ability to inhibit the mitochondrial permeability transition pore and Complex III of the electron transport chain, in addition to its effects on fatty acid oxidation, underscores its potential as a pharmacological tool and therapeutic candidate. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate biology of **S-15176** and its implications for human health and disease. Future investigations should continue to delineate the precise molecular interactions of **S-15176** within the mitochondria to fully harness its therapeutic potential.

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